

Quizalofop-P toxicological profile on non-target organisms

Author: BenchChem Technical Support Team. Date: December 2025



An In-depth Technical Guide to the Toxicological Profile of **Quizalofop-P** on Non-Target Organisms

Introduction

Quizalofop-P-ethyl is a selective, post-emergence herbicide from the aryloxyphenoxypropionate chemical family.[1][2][3] It is the R-isomer of the racemic mixture quizalofop-ethyl and is the more biologically active enantiomer.[4][5][6] This herbicide is utilized for the control of annual and perennial grass weeds in a wide variety of broadleaf crops, including soybeans, cotton, peanuts, sugar beets, and vegetables.[1][2] Its mode of action is systemic, being absorbed by the foliage and translocated throughout the plant to the meristematic tissues.[1][5][7] Given its widespread application in agriculture, understanding its toxicological impact on non-target organisms is of paramount importance for environmental risk assessment. This guide provides a comprehensive overview of the toxicological profile of Quizalofop-P on various non-target species, details the experimental protocols used for assessment, and visualizes key pathways and workflows.

Mode of Action

The herbicidal activity of **Quizalofop-P**-ethyl stems from its ability to inhibit the enzyme acetyl-CoA carboxylase (ACCase).[4][6][7] In susceptible grass species, **Quizalofop-P**-ethyl is rapidly hydrolyzed to its active acid form, **Quizalofop-P**.[7][8] This active metabolite then inhibits ACCase, a critical enzyme in the biosynthesis of fatty acids.[2][7][8] The disruption of fatty acid synthesis leads to a failure in producing new cell membranes, ultimately arresting growth at the



meristems and leading to the death of the weed.[7][8] While this mechanism is highly effective against targeted grass species, its potential to affect ACCase or other pathways in non-target organisms is a key area of toxicological investigation.[8]



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Mode of action of **Quizalofop-P**-ethyl in a target plant.

Toxicological Profile on Non-Target Organisms

The toxicological effects of **Quizalofop-P**-ethyl and its parent compound, quizalofop-ethyl, have been evaluated across a range of non-target organisms. Regulatory bodies have established that the toxicological data for quizalofop-ethyl can be used to characterize the hazard for **quizalofop-P**-ethyl, as they are considered toxicologically equivalent.[4][9]

Mammalian Toxicity

Quizalofop-P-ethyl exhibits low to slight acute toxicity in mammals via oral, dermal, and inhalation routes of exposure.[1][4] The primary target organ identified in repeated-dose studies with rats and dogs is the liver, with observed effects including increased liver weight and liver lesions.[1][4][9] There is no evidence to suggest that **Quizalofop-P**-ethyl is carcinogenic or mutagenic.[1][4] Developmental and reproductive toxicity studies in rats indicated some effects, such as increased liver weights in offspring, but only at doses that also caused maternal toxicity.[1]

Table 1: Mammalian Toxicity of **Quizalofop-P**-ethyl



Species	Test Type	Endpoint	Value (mg/kg bw)	Toxicity Class	Reference
Rat (male)	Acute Oral LD50	LD50	1670	III (Slightly Toxic)	[10]
Rat (female)	Acute Oral LD50	LD50	1480	III (Slightly Toxic)	[10]
Rabbit	Acute Dermal LD50	LD50	>5000	IV (Practically Non-toxic)	[10]
Rat	Acute Inhalation LC50	LC50	>5.8 mg/L	III (Slightly Toxic)	[1]
Rat	2-Year Chronic Feeding	NOAEL	5 mg/kg/day	-	[1]
Dog	1-Year Chronic Feeding	NOAEL	>10 mg/kg/day	-	[1]
Rat	2-Generation Reproduction	NOAEL	1.25 mg/kg/day (fetotoxic)	-	[10]

Avian Toxicity

Based on available data, **Quizalofop-P**-ethyl is considered practically non-toxic to birds on both an acute and dietary basis.[1][10]

Table 2: Avian Toxicity of Quizalofop-P-ethyl



Species	Test Type	Endpoint	Value	Toxicity Class	Reference
Mallard Duck	Acute Oral LD50	LD50	>2000 mg/kg	Practically Non-toxic	[1][10]
Bobwhite Quail	8-Day Dietary LC50	LC50	>5000 ppm	Practically Non-toxic	[1]
Mallard Duck	8-Day Dietary LC50	LC50	>5000 ppm	Practically Non-toxic	[1][10]

Aquatic Toxicity

Quizalofop-P-ethyl is classified as highly to very highly toxic to freshwater fish and very highly toxic to aquatic invertebrates.[1][10] Its principal metabolite, quizalofop-acid, is also a key contributor to its aquatic toxicity.[4] Due to its toxicity to aquatic organisms, appropriate mitigation measures, such as spray buffer zones, are required to prevent contamination of water bodies.[4]

Table 3: Aquatic Organism Toxicity of Quizalofop-P-ethyl



Species	Test Type	Endpoint	Value	Toxicity Class	Reference
Rainbow Trout	96-hour LC50	LC50	0.87 mg/L (870 ppb)	Highly Toxic	[10]
Bluegill Sunfish	96-hour LC50	LC50	0.46 mg/L (460 ppb)	Highly Toxic	[10]
Sheepshead Minnow	96-hour LC50	LC50	1.4 mg/L	Moderately Toxic	[10]
Mysid Shrimp	96-hour LC50	LC50	0.15 mg/L	Very Highly Toxic	[10]
Eastern Oyster (embryo)	48-hour EC50	EC50	0.079 mg/L	Very Highly Toxic	[10]
Zebrafish (embryo)	96-hour LC50	LC50	0.248 mg/L	Highly Toxic	[11]

Terrestrial Invertebrate Toxicity

Quizalofop-P-ethyl is practically non-toxic to honeybees.[1] Studies on earthworms have shown no toxic effects up to the highest tested concentrations in standard laboratory tests.[12]

Table 4: Terrestrial Invertebrate Toxicity of Quizalofop-P-ethyl



Species	Test Type	Endpoint	Value	Toxicity Class	Reference
Honeybee (Apis mellifera)	48-hour Contact LD50	LD50	>100 μ g/bee	Practically Non-toxic	[1]
Earthworm (Eisenia fetida)	14-day LC50	LC50	>1000 mg/kg soil	Practically Non-toxic	[12]
Earthworm (Eisenia fetida)	14-day NOEC	NOEC	1000 mg/kg soil	-	[12]

Experimental Protocols

The toxicological data presented are derived from standardized tests, often following guidelines from organizations like the Organisation for Economic Co-operation and Development (OECD).

Avian Dietary Toxicity Test (OECD 205)

This test is designed to determine the subacute oral toxicity of a substance when administered in the diet to young birds.[13][14]

- Test Organisms: Typically young (e.g., 10-14 days old) Bobwhite quail or Mallard ducks.[13]
- Procedure:
 - Birds are acclimated and then assigned to control and treatment groups (at least 10 birds per group).[13]
 - Treatment groups receive a diet containing the test substance at various concentrations for five consecutive days.[13]
 - This is followed by a minimum three-day observation period with a normal, untreated diet.
 [13]



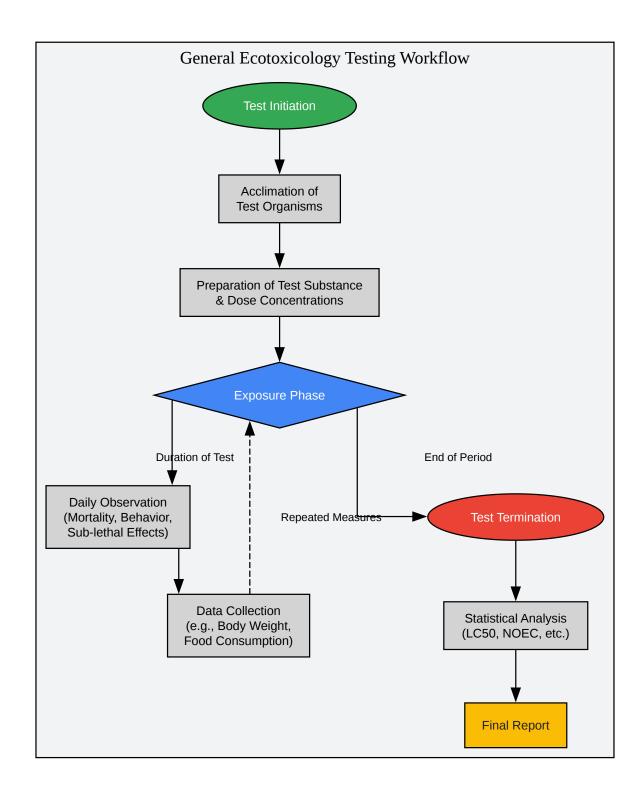
- Observations of mortality, signs of toxicity, body weight, and food consumption are recorded daily.[13]
- Endpoint: The median lethal concentration (LC50) is calculated, representing the concentration of the test substance in the diet that is expected to cause mortality in 50% of the test birds over the 8-day period.[13]

Earthworm Acute Toxicity Test (OECD 207)

This protocol assesses the acute toxicity of substances to earthworms in an artificial soil substrate.[12]

- Test Organism: Adult earthworms of the species Eisenia fetida.[12]
- Procedure:
 - An artificial soil mix (e.g., sand, kaolin clay, sphagnum peat) is prepared.
 - The test substance is thoroughly mixed into the soil at a range of concentrations. A control group with untreated soil is also prepared.[12]
 - Ten adult earthworms with a well-developed clitellum are introduced into each test vessel containing the prepared soil.
 - The vessels are maintained in a controlled environment (e.g., 20°C, continuous light) for 14 days.
 - Mortality and behavioral changes (e.g., burrowing activity) are assessed at 7 and 14 days.
 [12]
- Endpoint: The LC50, the concentration causing 50% mortality at 14 days, is determined. The No Observed Effect Concentration (NOEC) and Lowest Observed Effect Concentration (LOEC) are also reported.[12]





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A generalized workflow for a non-target organism toxicity study.



Analytical Methods for Residue Determination

Determining the concentration of **Quizalofop-P**-ethyl and its metabolites in environmental matrices like soil and water is crucial for exposure assessment. High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS) is a common and sensitive method.[15][16][17]

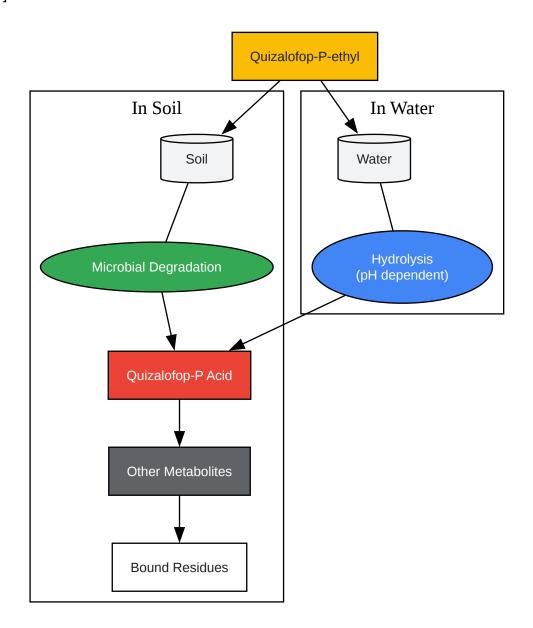
- Sample Preparation (QuEChERS Method):
 - A sample (e.g., soil, water, plant tissue) is homogenized.
 - An extraction solvent, typically acetonitrile, is added, and the sample is shaken vigorously.
 [16]
 - Salts (e.g., magnesium sulfate, sodium chloride) are added to induce phase separation and remove water.
 - The sample is centrifuged, and an aliquot of the upper organic layer is taken.
 - A clean-up step using dispersive solid-phase extraction (d-SPE) with sorbents like C18 is performed to remove interfering matrix components.[18]
- Analysis (HPLC-MS/MS):
 - The final, cleaned extract is injected into the HPLC system.
 - The components are separated on a chromatographic column.
 - The separated analytes enter the mass spectrometer, where they are ionized and fragmented.
 - Specific mass transitions for Quizalofop-P-ethyl and its metabolites are monitored for detection and quantification.[16]

Environmental Fate and Transformation

Quizalofop-P-ethyl is moderately persistent in soil, with a reported half-life of around 60 days, though this can be faster in microbially active soils.[1] It has low mobility in soil and is not



expected to leach significantly into groundwater.[1][10] In aquatic environments, it is not persistent, and hydrolysis is a significant route of transformation, especially at higher pH levels. [4] The primary transformation product in both soil and water is the more mobile **Quizalofop-P** acid.[4][19]



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Simplified environmental fate pathway of **Quizalofop-P**-ethyl.

Conclusion



The toxicological profile of **Quizalofop-P**-ethyl indicates a selective mechanism of action that poses a low acute risk to mammals, birds, and terrestrial invertebrates like honeybees and earthworms under typical exposure scenarios.[1][4] However, its high toxicity to fish and aquatic invertebrates necessitates careful management practices to prevent runoff into aquatic ecosystems.[1][10] The primary target organ in mammals is the liver, though the herbicide does not exhibit mutagenic or carcinogenic properties.[1][4] Understanding these toxicological endpoints and the environmental fate of **Quizalofop-P**-ethyl is essential for conducting thorough environmental risk assessments and ensuring its safe and sustainable use in modern agriculture.

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- To cite this document: BenchChem. [Quizalofop-P toxicological profile on non-target organisms]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1240509#quizalofop-p-toxicological-profile-on-non-target-organisms]

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